4-Oxoretinoic acid

Descripción general

Descripción

Synthesis Analysis

4-Oxoretinoic acid can be synthesized from retinol (vitamin A) through a novel retinoid synthetic pathway. In certain cells, like F9 embryonic teratocarcinoma cells, approximately 10-15% of retinol is metabolized into 4-hydroxyretinol and 4-oxoretinoic acid over an 18-hour period, with no detectable conversion to at-RA or 9-cis-retinoic acid (Achkar et al., 1996).

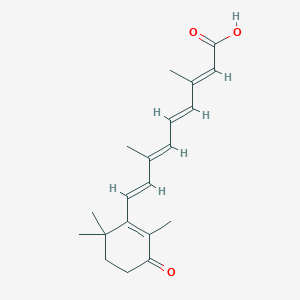

Molecular Structure Analysis

4-Oxoretinoic acid does not contain an acid moiety at the carbon 15 position, unlike at-RA. Its structure allows it to bind and activate transcription of retinoic acid receptors, a unique feature compared to all-trans-retinol. This structural difference contributes to its distinct biological activity (Achkar et al., 1996).

Chemical Reactions and Properties

The biological activity of 4-oxoretinoic acid has been linked to its capacity to enhance gap junctional communication in murine fibroblasts. It increases the expression of connexin43 mRNA, and its isomers, all-trans- and 13-cis-4-oxoretinoic acid, actively participate in these processes (Hanusch et al., 1995).

Physical Properties Analysis

Detailed physical property analysis of 4-oxoretinoic acid includes its stability, solubility, and crystalline structure. Its metabolites, when produced in a cell-free liver incubation reaction, exhibit less biological activity than the parent all-trans-retinoic acid in tracheal organ culture assays, suggesting stability variations (Frolik et al., 1979).

Chemical Properties Analysis

4-Oxoretinoic acid and its metabolites have shown significant biological activity in skin cells, challenging the notion of them being inert catabolic end-products. They display strong and isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes and dermal fibroblasts (Baron et al., 2005).

Aplicaciones Científicas De Investigación

Dermatology

- Summary of the application : 4-Oxoretinoic acid has been studied for its retinoid-like biological activity in mouse skin . It’s considered an inactive catabolite of retinoic acid, which mediates most of the biological actions of vitamin A .

- Methods of application or experimental procedures : In the study, topical 4-oxoretinal and 4-oxoretinol were applied to mouse skin . The effects on epidermal hyperplasia, metaplasia, inflammation, and lipid peroxidation were observed .

- Results or outcomes : Topical 4-oxoretinal and 4-oxoretinol promoted significant epidermal hyperplasia and metaplasia in mouse tail . They induced a moderate response for epidermal inflammation, compared with retinal .

Metabolite of all-trans retinoic acid

- Summary of the application : 4-Oxoretinoic acid is an active metabolite of the vitamin A metabolite and retinoic acid receptor (RAR) ligand all-trans retinoic acid .

- Methods of application or experimental procedures : It is formed from all-trans retinoic acid by several cytochrome P450 (CYP) isoforms, including CYP1A1, CYP3A7, and CYP26A1 .

- Results or outcomes : 4-Oxoretinoic acid binds to RARα, RARβ, and RARγ and induces expression of a luciferase reporter in COS-7 cells expressing RARα, RARβ, or RARγ . It increases protein levels of cytokeratin 7 (CK-7) and CK-19 in human epidermal keratinocytes when used at a concentration of 1 µM .

Metabolism and Biological Activities of Topical 4-Oxoretinoids in Mouse Skin

- Summary of the application : 4-Oxoretinoids, including 4-Oxoretinoic acid, have been studied for their retinoid-like biological activity in mouse skin . These compounds are considered bioactive agents rather than inactive catabolites .

- Methods of application or experimental procedures : In the study, topical 4-oxoretinal and 4-oxoretinol were applied to mouse skin . The effects on epidermal hyperplasia, metaplasia, inflammation, and lipid peroxidation were observed .

- Results or outcomes : Topical 4-oxoretinal and 4-oxoretinol promoted significant epidermal hyperplasia and metaplasia in mouse tail . They induced a moderate response for epidermal inflammation, compared with retinal .

Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro

- Summary of the application : 4-Oxoretinoic acid, as a metabolite of retinoic acid, has been found to display strong and isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts .

- Methods of application or experimental procedures : The functional activity of all-trans-, 9-cis-, and 13-cis-retinoic acid and their 4-oxo-metabolites were analyzed in NHEKs and dermal fibroblasts using gene and protein expression profiling techniques .

- Results or outcomes : The results indicated that 4-oxo-metabolites of retinoic acid are not inert catabolic end-products but display strong and isomer-specific transcriptional regulatory activity in both NHEKs and dermal fibroblasts .

Safety And Hazards

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FRCNGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865895 | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

All-trans-4-oxoretinoic acid | |

CAS RN |

38030-57-8 | |

| Record name | 4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

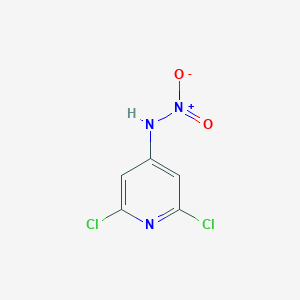

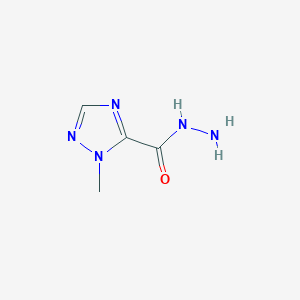

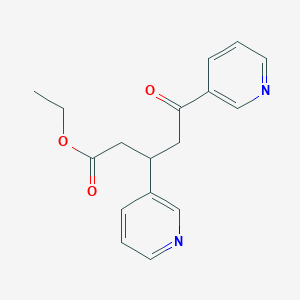

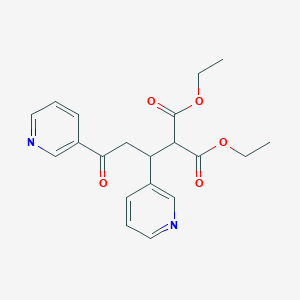

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)

![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)